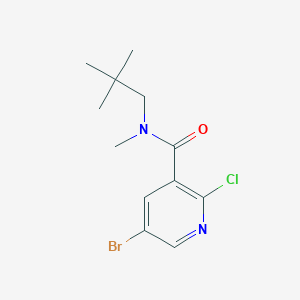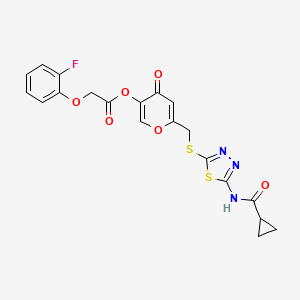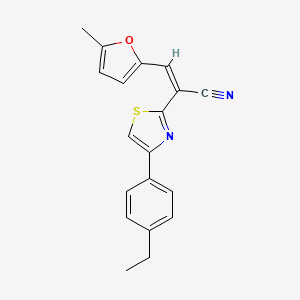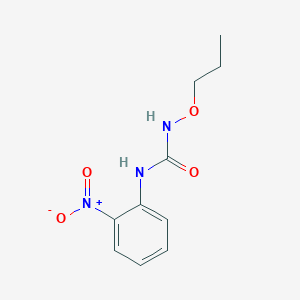![molecular formula C13H12Cl2O2 B2444809 3-[(2,6-Dichlorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2287344-32-3](/img/structure/B2444809.png)
3-[(2,6-Dichlorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2,6-Dichlorophenyl)methyl]bicyclo[111]pentane-1-carboxylic acid is a synthetic organic compound characterized by its unique bicyclo[111]pentane core This structure is notable for its three-dimensionality and rigidity, which can impart distinct physical and chemical properties compared to more planar molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Carbene Insertion Method
Starting Materials: Bicyclo[1.1.0]butane and a suitable carbene precursor.
Reaction Conditions: Typically involves the generation of a carbene intermediate, which then inserts into the central bond of bicyclo[1.1.0]butane to form the bicyclo[1.1.1]pentane framework.
-
Radical or Nucleophilic Addition
Starting Materials: [1.1.1]Propellane and appropriate nucleophiles or radicals.
Reaction Conditions: The reaction proceeds via the addition of nucleophiles or radicals across the strained bonds of [1.1.1]propellane, leading to the formation of the bicyclo[1.1.1]pentane core.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. These methods may include continuous flow processes and the use of robust catalysts to enhance reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
-
Substitution Reactions
Common Reagents: Halogenating agents, nucleophiles.
Conditions: Typically carried out under mild to moderate conditions to avoid decomposition of the bicyclo[1.1.1]pentane core.
Products: Substituted derivatives of the original compound, where the 2,6-dichlorophenyl group can be modified.
-
Oxidation and Reduction Reactions
Common Reagents: Oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride.
Conditions: Controlled conditions to prevent over-oxidation or over-reduction.
Products: Oxidized or reduced forms of the compound, potentially altering the carboxylic acid group.
Aplicaciones Científicas De Investigación
Chemistry
Molecular Rods and Rotors: The rigid bicyclo[1.1.1]pentane core makes it suitable for use in molecular rods and rotors, which are components in molecular machines and sensors.
Biology and Medicine
Industry
Mecanismo De Acción
The mechanism by which 3-[(2,6-Dichlorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid exerts its effects is largely dependent on its application. In drug discovery, for example, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The bicyclo[1.1.1]pentane core can enhance binding affinity and selectivity due to its unique spatial arrangement .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[1.1.1]pentane-1-carboxylic acid: Lacks the 2,6-dichlorophenyl group, making it less reactive and potentially less versatile in applications.
3-Phenyl-bicyclo[1.1.1]pentane-1-carboxylic acid: Similar structure but with a phenyl group instead of a 2,6-dichlorophenyl group, which can affect its chemical reactivity and biological activity.
Uniqueness
The presence of the 2,6-dichlorophenyl group in 3-[(2,6-Dichlorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential for enhanced biological activity due to the electron-withdrawing effects of the chlorine atoms .
Propiedades
IUPAC Name |
3-[(2,6-dichlorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2O2/c14-9-2-1-3-10(15)8(9)4-12-5-13(6-12,7-12)11(16)17/h1-3H,4-7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSIVDRVUNWHONX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(=O)O)CC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Chlorophenyl)-4-[(2,5-dimethylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2444727.png)





![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2444739.png)

![Tert-Butyl 4-(Cyanomethyl)-4,5-Dihydro-1H-Pyrrolo[1,2-A][1,4]Diazepine-2(3H)-Carboxylate](/img/structure/B2444741.png)



![2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N,N-dimethyl-3-oxobutanamide](/img/structure/B2444748.png)
